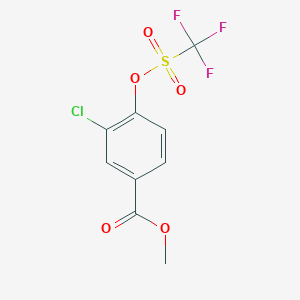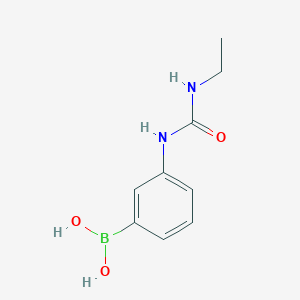
(3-(3-Ethylureido)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(3-Ethylureido)phenyl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This particular compound features a phenyl ring substituted with a 3-ethylureido group and a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-Ethylureido)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a pre-functionalized phenyl ring. One common method is the borylation of haloarenes using a palladium-catalyzed reaction. For instance, a haloarene precursor can be reacted with a boronic ester in the presence of a palladium catalyst and a base under mild conditions to yield the desired boronic acid derivative .
Industrial Production Methods: Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols. The resulting borate esters can then be hydrolyzed to produce boronic acids . The process is scalable and can be optimized for high yield and purity.
化学反应分析
Types of Reactions: (3-(3-Ethylureido)phenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted phenyl derivatives depending on the reactants used.
科学研究应用
Chemistry: (3-(3-Ethylureido)phenyl)boronic acid is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: Boronic acids, including this compound, are used in the development of enzyme inhibitors and sensors. They can form reversible covalent bonds with diols, making them useful in the detection of sugars and other biomolecules .
Industry: In industrial applications, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials. Their ability to form stable complexes with various substrates makes them valuable in catalysis and material science .
作用机制
The mechanism of action of (3-(3-Ethylureido)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, such as enzyme inhibition and molecular recognition .
相似化合物的比较
(3-(3-Methylthioureido)phenyl)boronic acid: Similar structure with a methylthioureido group instead of an ethylureido group.
Phenylboronic acid: Lacks the ethylureido substitution but shares the boronic acid moiety.
Uniqueness: (3-(3-Ethylureido)phenyl)boronic acid is unique due to the presence of the ethylureido group, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific molecular interactions .
属性
分子式 |
C9H13BN2O3 |
|---|---|
分子量 |
208.02 g/mol |
IUPAC 名称 |
[3-(ethylcarbamoylamino)phenyl]boronic acid |
InChI |
InChI=1S/C9H13BN2O3/c1-2-11-9(13)12-8-5-3-4-7(6-8)10(14)15/h3-6,14-15H,2H2,1H3,(H2,11,12,13) |
InChI 键 |
AYCPZKQVIWWSMF-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)NC(=O)NCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-2-chloro-ethanone](/img/structure/B13981769.png)
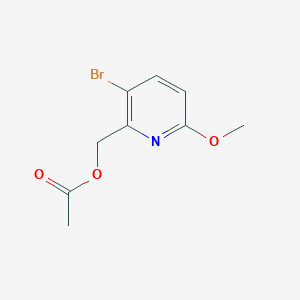
![2-[4-(Cyclopentyloxy)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B13981771.png)
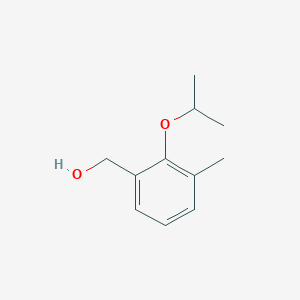
![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
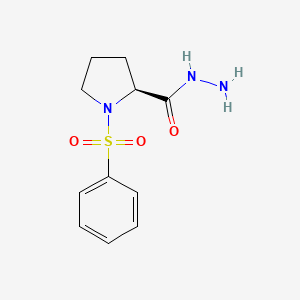
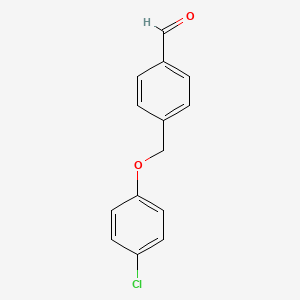
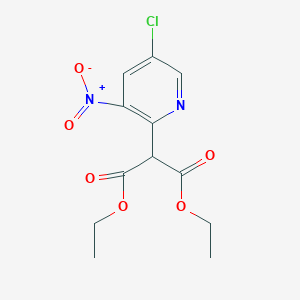
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
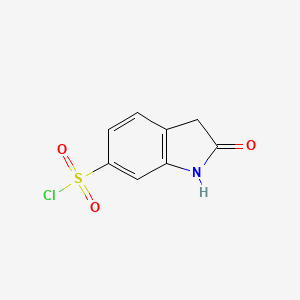
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
![6-Cyclopropylimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13981844.png)
